molecular formula C14H9BrN2O3 B13133964 1,5-Diamino-2-bromo-8-hydroxyanthracene-9,10-dione CAS No. 242134-36-7

1,5-Diamino-2-bromo-8-hydroxyanthracene-9,10-dione

Cat. No.: B13133964
CAS No.: 242134-36-7
M. Wt: 333.14 g/mol
InChI Key: MFJTWVDYJJMSER-UHFFFAOYSA-N
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Description

1,5-Diamino-2-bromo-8-hydroxyanthracene-9,10-dione is an organic compound with the molecular formula C14H9BrN2O3. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features both amino and bromine substituents on the anthracene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-diamino-2-bromo-8-hydroxyanthracene-9,10-dione typically involves the bromination of aminoanthracene-9,10-dione derivatives. One common method employs nonanebis(peroxoic acid) as a stable peracid for oxidative bromination. This method offers advantages such as better stability at room temperature and ease of preparation compared to conventional peracids . The reaction is usually carried out in sulfuric acid or nitrobenzene at high temperatures (80 to 120°C) with or without a catalyst like copper or copper sulfate .

Industrial Production Methods

The use of hazardous molecular bromine and the need for high temperatures and long reaction times present challenges for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

1,5-Diamino-2-bromo-8-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various brominated, nitrated, or hydroxylated derivatives of the original compound .

Scientific Research Applications

1,5-Diamino-2-bromo-8-hydroxyanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-diamino-2-bromo-8-hydroxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and amino groups allow it to form strong interactions with these targets, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through oxidative stress and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Diamino-2-bromo-8-hydroxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

CAS No.

242134-36-7

Molecular Formula

C14H9BrN2O3

Molecular Weight

333.14 g/mol

IUPAC Name

1,5-diamino-2-bromo-8-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C14H9BrN2O3/c15-6-2-1-5-9(12(6)17)14(20)11-8(18)4-3-7(16)10(11)13(5)19/h1-4,18H,16-17H2

InChI Key

MFJTWVDYJJMSER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C3=C(C=CC(=C3C2=O)O)N)N)Br

Origin of Product

United States

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